molecular formula C19H17BrO4 B5878386 ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B5878386
M. Wt: 389.2 g/mol
InChI Key: OCHZBKPPPOPPOF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate, also known as ethyl 6-bromo-5-ethoxy-2-phenylbenzofuran-3-carboxylate, is a chemical compound that belongs to the benzofuran family. It is a white crystalline powder with a molecular weight of 423.3 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

Mechanism of Action

The exact mechanism of action of ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate is not fully understood. However, studies suggest that it works by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate can induce DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate has also been found to exhibit antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It works by disrupting the bacterial cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate is its potential as a lead compound in the development of new anticancer and antimicrobial agents. However, its low solubility in water and high toxicity limit its use in in vivo studies.

Future Directions

There are several future directions for research on ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate. One possible direction is the development of more water-soluble derivatives that can be used in in vivo studies. Another direction is the investigation of its potential as a lead compound in the development of new antibiotics. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields, such as organic synthesis.
Conclusion:
In conclusion, ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. Its anticancer and antimicrobial activities make it a potential lead compound in the development of new drugs. However, its low solubility in water and high toxicity limit its use in in vivo studies. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate involves a multi-step process. The first step involves the preparation of 2-phenylbenzofuran-3-carboxylic acid from 2-hydroxybenzophenone. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate 6-bromo-5-ethoxy-2-aminobenzoate in the presence of a base to give ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate 6-bromo-5-ethoxy-2-phenylbenzofuran-3-carboxylate.

Scientific Research Applications

Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting cell proliferation, and causing cell cycle arrest.

properties

IUPAC Name

ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-3-22-16-10-13-15(11-14(16)20)24-18(12-8-6-5-7-9-12)17(13)19(21)23-4-2/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHZBKPPPOPPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

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